

N-Methoxyanhydrovobasinediol: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B1180754*

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the indole alkaloid **N-Methoxyanhydrovobasinediol**, including its chemical properties, potential biological activities, and relevant experimental protocols.

Core Molecular Data

N-Methoxyanhydrovobasinediol is a naturally occurring alkaloid that has been isolated from *Gelsemium elegans*.^[1] Its fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₂	^[1] ^[2] ^[3]
Molecular Weight	338.44 g/mol	^[1]
CAS Number	125180-42-9	^[1] ^[2]

Potential Pharmacological Activities

N-Methoxyanhydrovobasinediol belongs to the family of indole alkaloids found in *Gelsemium* species.^[2] Alkaloids from *Gelsemium elegans* have been reported to exhibit a range of pharmacological effects, suggesting potential areas of investigation for **N-Methoxyanhydrovobasinediol**. These activities include:

- **Analgesic and Anti-inflammatory Effects:** Crude alkaloidal fractions from *Gelsemium elegans* have demonstrated analgesic and anti-inflammatory properties in animal models.
- **Antitumor Activity:** Pharmacological studies on both crude and purified alkaloids from this plant have shown promising antitumor activities.
- **Anxiolytic Effects:** Certain alkaloids from *Gelsemium elegans* have been shown to exhibit potent anxiolytic effects in mouse models.

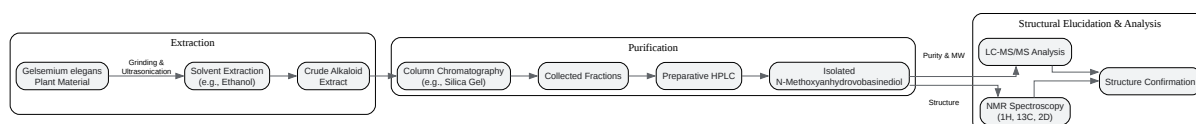
It is important to note that while these activities are associated with alkaloids from the source plant, specific studies on **N-Methoxyanhydrovobasinediol** are limited.

Methodologies for Investigation

For researchers interested in studying **N-Methoxyanhydrovobasinediol**, the following experimental protocols, adapted from methodologies used for natural products and *Gelsemium* alkaloids, can serve as a starting point.

Isolation and Characterization Workflow

The isolation and characterization of **N-Methoxyanhydrovobasinediol** from its natural source, *Gelsemium elegans*, would typically follow a multi-step process. The logical workflow for this process is outlined in the diagram below.



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Figure 1: General workflow for the isolation and characterization of **N-Methoxyanhydrovobasinediol**.

In Vitro Cytotoxicity Assessment: MTT Assay

To evaluate the potential antitumor activity of **N-Methoxyanhydrovobasinediol**, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

- **Cell Seeding:** Plate cancer cell lines (e.g., A-549 human lung adenocarcinoma) in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **N-Methoxyanhydrovobasinediol**. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

In Vitro Anti-inflammatory Assessment: Protein Denaturation Assay

The anti-inflammatory potential of **N-Methoxyanhydrovobasinediol** can be screened using an in vitro protein denaturation assay. Protein denaturation is a well-documented cause of inflammation.

Principle: This assay measures the ability of a compound to inhibit the denaturation of a protein (such as egg albumin or bovine serum albumin) induced by heat or other stressors.

Experimental Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
- **Control Preparation:** Prepare a control group containing the protein solution and buffer without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
- **Incubation:** Incubate all samples at a physiological temperature (e.g., 37°C) for a short period, followed by heating to induce denaturation (e.g., 70°C).
- **Cooling and Measurement:** After cooling, measure the turbidity of the solutions spectrophotometrically.
- **Calculation of Inhibition:** The percentage inhibition of protein denaturation is calculated using the following formula: $\% \text{ Inhibition} = \left[\frac{\text{Absorbance of Control} - \text{Absorbance of Test Sample}}{\text{Absorbance of Control}} \right] \times 100$

This technical guide provides a foundational understanding of **N-Methoxyanhydrovobasinediol** for research and development purposes. Further investigation into its specific biological mechanisms is warranted to fully elucidate its therapeutic potential.

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